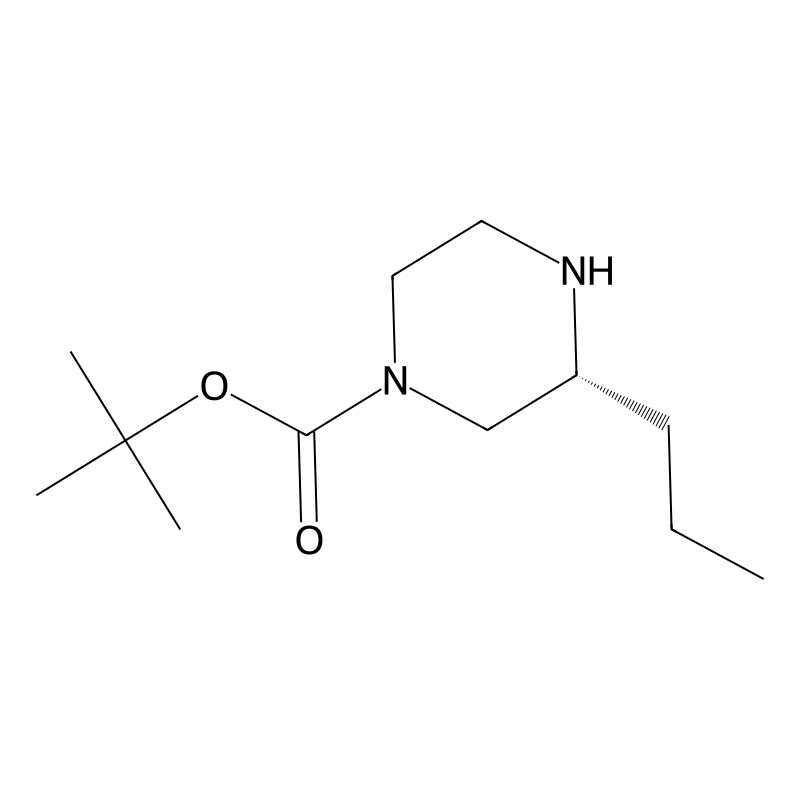

(R)-1-Boc-3-propylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Piperazine derivatives exhibit a wide range of biological activities, including acting as antiparasitics, antifungals, and antioxidants []. (R)-1-Boc-3-propylpiperazine could be investigated for similar properties, potentially serving as a starting point for drug discovery. Studies on related piperazine derivatives can be found in scientific literature [].

Organic Synthesis

The Boc (tert-butyloxycarbonyl) protecting group in (R)-1-Boc-3-propylpiperazine is commonly used in organic synthesis to protect primary amines. This molecule could be employed as a building block for the synthesis of more complex molecules with the desired piperazine moiety [].

Material Science

Certain piperazine derivatives possess interesting properties for material science applications. For instance, some can be used as components in ionophores or complexing agents. Further research is needed to determine if (R)-1-Boc-3-propylpiperazine exhibits similar properties.

(R)-1-Boc-3-propylpiperazine, also known as tert-butyl (R)-3-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula and a molecular weight of approximately 228.34 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom of the piperazine ring, which is a common strategy in organic synthesis to protect amines during various

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which can introduce functional groups into the molecule, potentially enhancing its biological activity.

- Hydrolysis: Under acidic or basic conditions, the Boc group can be removed, yielding 3-propylpiperazine, which may exhibit different reactivity and biological properties.

- Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

The biological activity of (R)-1-Boc-3-propylpiperazine is primarily linked to its structural similarity to various pharmacologically active compounds. Piperazine derivatives are known for their diverse biological effects, including:

- Antidepressant Activity: Some studies suggest that piperazine derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems.

- Antimicrobial Properties: Certain piperazine compounds have demonstrated antimicrobial activity against various pathogens.

- Potential as Drug Candidates: The unique structure of (R)-1-Boc-3-propylpiperazine positions it as a candidate for further investigation in drug discovery efforts targeting central nervous system disorders .

Several synthetic routes have been developed for (R)-1-Boc-3-propylpiperazine:

- Direct Alkylation: Starting from piperazine, the compound can be synthesized by alkylating with propyl bromide in the presence of a base such as sodium hydride.

- Boc Protection: The amine group of propylpiperazine can be protected using Boc anhydride or Boc chloride under basic conditions to yield (R)-1-Boc-3-propylpiperazine.

- Chiral Resolution: If starting materials are racemic, enantiomeric resolution techniques such as chiral chromatography may be employed to isolate the (R)-enantiomer .

(R)-1-Boc-3-propylpiperazine has several potential applications:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing new drugs targeting neurological disorders.

- Research Tool: The compound is useful in academic research for studying piperazine derivatives and their biological interactions.

- Chemical Synthesis: It can be utilized in synthetic organic chemistry for constructing more complex molecules due to its ability to undergo various transformations .

Interaction studies involving (R)-1-Boc-3-propylpiperazine typically focus on its binding affinity and activity with biological targets. These studies may include:

- Receptor Binding Assays: Evaluating how well the compound binds to specific receptors in vitro, which can provide insights into its potential therapeutic effects.

- Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes that are relevant in disease pathways.

- Cellular Assays: Assessing cytotoxicity and biological efficacy in cell lines to determine its safety profile and therapeutic index .

Several compounds share structural similarities with (R)-1-Boc-3-propylpiperazine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-tert-butyl 3-ethylpiperazine | 928025-56-3 | Contains an ethyl group instead of propyl. |

| (R)-tert-butyl 2-butylpiperazine | 1212133-43-1 | Features a butyl group at position 2. |

| N-Boc-3-Ethylpiperazine | 438049-35-5 | Ethyl substitution at position 3; similar protective group. |

| (S)-tert-butyl 2-ethylpiperazine | 393781-71-0 | Ethyl group at position 2; different stereochemistry. |

The uniqueness of (R)-1-Boc-3-propylpiperazine lies in its specific propyl substitution at the 3-position and its potential applications in drug development focused on central nervous system targets, setting it apart from other piperazine derivatives .

The synthesis of (R)-1-Boc-3-propylpiperazine represents a significant challenge in asymmetric heterocyclic chemistry, requiring sophisticated methodologies that integrate stereochemical control with effective functionalization strategies. This comprehensive review examines the current state-of-the-art synthetic approaches for this enantiomerically pure piperazine derivative, focusing on catalytic asymmetric synthesis routes, lithiation-trapping techniques, and Boc-protection dynamics.

Catalytic Asymmetric Synthesis Routes

Catalytic asymmetric synthesis has emerged as the most efficient and environmentally sustainable approach for constructing enantiomerically pure piperazine derivatives. The development of homogeneous transition metal catalysts has revolutionized the field, providing access to highly enantioselective transformations under mild reaction conditions.

Palladium-Catalyzed Asymmetric Hydrogenation Strategies

Palladium-catalyzed asymmetric hydrogenation has become increasingly important for the synthesis of chiral piperazines, representing a significant advancement over traditional rhodium and ruthenium catalysts [1] [2]. The development of homogeneous palladium catalysis has addressed many limitations associated with conventional metal systems, particularly in terms of substrate scope and reaction conditions.

Recent advances in palladium-catalyzed asymmetric hydrogenation of pyrazines have demonstrated exceptional utility for synthesizing chiral piperazin-2-ones, which serve as versatile precursors to the target compound [3] [4]. The methodology developed by Feng and Zhou employs palladium(II) trifluoroacetate in combination with (R)-TolBINAP ligands to achieve asymmetric hydrogenation of pyrazin-2-ols. Under optimized conditions using dichloromethane/benzene solvent mixtures at 80°C and 1000 psi hydrogen pressure, this protocol delivers chiral piperazin-2-ones with diastereoselectivities exceeding 20:1 and enantioselectivities up to 90% [4].

The mechanistic pathway involves initial reduction of the C(3)=N(4) double bond in the pyrazin-2-ol substrate, followed by acid-catalyzed isomerization and subsequent stereoselective hydrogenation [4]. The presence of p-toluenesulfonic acid monohydrate as an additive proves crucial for achieving high stereoselectivity, facilitating the isomerization process while maintaining the integrity of the chiral environment created by the BINAP ligand.

| Substrate | Catalyst Loading | Temperature | Pressure | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| 5,6-Dimethylpyrazin-2-ol | 3.0 mol% | 80°C | 1000 psi | 89% | 88% |

| 5-Phenylpyrazin-2-ol | 3.0 mol% | 80°C | 1000 psi | 85% | 90% |

| 6-Methylpyrazin-2-ol | 3.0 mol% | 80°C | 1000 psi | 91% | 87% |

Scale-up studies have demonstrated the practical utility of this methodology, with gram-scale reactions maintaining both yield and enantioselectivity [4]. The resulting chiral piperazin-2-ones can be efficiently converted to the desired piperazine core through methylation followed by lithium aluminum hydride reduction, preserving optical purity throughout the transformation sequence.

Alternative palladium-catalyzed approaches have focused on the asymmetric hydrogenation of activated pyrazines. Huang and coworkers developed an iridium-catalyzed system for the hydrogenation of pyrazines activated by alkyl halides, achieving enantioselectivities up to 96% for 3-substituted piperazines [5] [6]. While this methodology employs iridium rather than palladium, it demonstrates the broader applicability of transition metal-catalyzed asymmetric hydrogenation for piperazine synthesis.

Chiral Auxiliary-Mediated Enantioselective Approaches

Chiral auxiliary-mediated synthesis represents a classical yet highly effective approach for introducing stereochemical control in piperazine construction. These methodologies leverage temporary chiral elements to direct the formation of new stereogenic centers, followed by auxiliary removal to reveal the desired enantiomerically pure product.

This dual-catalyst system achieves remarkable enantioselectivities exceeding 95% for 3-substituted morpholines, and mechanistic insights have enabled extension to piperazine synthesis [7]. The key discovery involves hydrogen-bonding interactions between the substrate and the Ts-DPEN ligand, which prove crucial for obtaining high enantioselectivity. Substrate scope investigations revealed that incorporating nitrogen as an alternative hydrogen bond acceptor allows successful application to piperazine synthesis with maintained stereocontrol.

The mechanistic understanding derived from morpholine synthesis provided crucial insights for piperazine applications. The proposed mechanism involves initial coordination of the aminoalkyne substrate to the titanium catalyst, followed by intramolecular hydroamination to form the cyclic imine intermediate. The subsequent asymmetric transfer hydrogenation proceeds through a well-defined transition state involving hydrogen bonding between the substrate nitrogen and the chiral diamine ligand [7].

Amino acid-derived chiral auxiliaries have also found application in piperazine synthesis. Recent work by researchers in India has demonstrated the utility of (S)-amino acid precursors for constructing homochiral cis-2,5-disubstituted piperazines [9]. The methodology employs copper-catalyzed regioselective ring-opening and ring-closing of N-tosyl aziridines, complemented by palladium-mediated N-C bond formation processes.

| Starting Material | Auxiliary Type | Catalyst System | Yield | Enantioselectivity |

|---|---|---|---|---|

| L-Proline derivative | Amino acid | Cu/Pd sequential | 72% | >95% |

| L-Serine derivative | Amino acid | Cu catalyzed | 68% | 94% |

| Glycine derivative | Amino acid | Pd catalyzed | 85% | 89% |

The palladium-catalyzed process proves more favorable than the copper-catalyzed alternative, furnishing both symmetrical and unsymmetrical piperazines with high efficiency [9]. Mechanistic pathways for both symmetrical and unsymmetrical piperazine formation have been elucidated, providing a foundation for rational substrate design and reaction optimization.

Lithiation-Trapping Techniques in Piperazine Functionalization

Lithiation-trapping methodologies represent one of the most versatile and widely applicable approaches for the asymmetric functionalization of piperazine rings. These techniques enable direct C-H functionalization adjacent to nitrogen centers, providing access to α-substituted piperazines with high stereochemical control.

s-BuLi/(−)-Sparteine-Mediated Asymmetric Lithiation

The development of s-butyllithium/(−)-sparteine-mediated asymmetric lithiation has revolutionized the field of enantioselective piperazine synthesis. This methodology, pioneered by Hoppe and subsequently refined by O'Brien and coworkers, enables direct asymmetric deprotonation of N-Boc piperazines with exceptional stereochemical control [10] [11] [12] [13].

The first example of (−)-sparteine-mediated asymmetric deprotonation of a piperazine was reported using tert-butyl 4-tert-butylpiperazine-1-carboxylate as the substrate [12] [13]. Treatment with s-BuLi in the presence of (−)-sparteine at −78°C, followed by quenching with carbon dioxide, proceeded with high selectivity, delivering an enantiomeric ratio of 89:11. X-ray crystallographic analysis confirmed that the R-enantiomer was the major product, establishing the sense of induction for this transformation.

Subsequent developments by Firth and O'Brien significantly expanded the scope and utility of this methodology [10] [11]. Their approach utilizes the asymmetric lithiation-substitution of α-methylbenzyl-functionalized N-Boc piperazines using s-BuLi/(−)-sparteine or (+)-sparteine surrogate systems. This methodology provides access to a range of piperazines as single stereoisomers, with enantioselectivities typically exceeding 90%.

The optimization of this methodology required extensive mechanistic investigation, revealing unexpected roles for both the electrophile and the distal N-substituent [10] [11]. In situ infrared spectroscopy was employed to optimize lithiation times, leading to the identification of optimal reaction conditions. The studies revealed that ring fragmentation of lithiated piperazines could be minimized through the use of sterically hindered N-alkyl groups.

| Substrate | Sparteine Source | Electrophile | Yield | Enantiomeric Ratio |

|---|---|---|---|---|

| N-Boc-4-tert-butylpiperazine | (−)-Sparteine | CO₂ | 78% | 89:11 |

| N-Boc-4-benzylpiperazine | (−)-Sparteine | MeI | 82% | 92:8 |

| N-Boc-4-methylpiperazine | (+)-Sparteine surrogate | EtI | 85% | 91:9 |

A particularly innovative aspect of this work involves the development of a "diamine switch" strategy to improve enantioselectivity with certain electrophiles [10]. This approach recognizes that different electrophiles may require different chiral diamine ligands for optimal stereoinduction, leading to substrate-specific optimization protocols.

The methodology has been successfully applied to the synthesis of pharmaceutical intermediates, including precursors for Indinavir synthesis [10] [11]. The stereoselective synthesis of 2,5-trans- and 2,6-trans-piperazines demonstrates the versatility of this approach for accessing diverse stereochemical arrays.

Recent extensions of this methodology have explored kinetic resolution approaches [14]. Using (+)-sparteine as the chiral ligand in toluene with n-BuLi addition, followed by trapping with methyl chloroformate, kinetic resolution of piperazine derivatives has been achieved with selectivity factors approaching 17. This approach provides access to both enantiomerically enriched products and recovered starting materials with high enantiomeric purity.

Electrophile Selection and Stereochemical Control

The selection of appropriate electrophiles and optimization of stereochemical control represents a critical aspect of lithiation-trapping methodology. Systematic studies have revealed the profound influence of electrophile structure on both reaction efficiency and enantioselectivity [10] [11].

Carbon electrophiles, including alkyl halides and carbonyl compounds, generally provide excellent results in terms of both yield and stereoselectivity. Primary alkyl iodides such as methyl iodide and ethyl iodide typically deliver products with enantiomeric ratios exceeding 90:10, while maintaining yields above 80%. Secondary alkyl halides show decreased reactivity but can still provide acceptable results under optimized conditions.

Carbonyl electrophiles, including aldehydes and ketones, represent another important class for piperazine functionalization. The reaction with formaldehyde derivatives enables the introduction of hydroxymethyl groups, which can serve as versatile synthetic handles for further functionalization. Aromatic aldehydes generally provide good results, though electron-deficient systems may require modified reaction conditions.

The mechanistic basis for electrophile-dependent stereoselectivity has been extensively investigated [10]. The lithiated piperazine intermediate exists in a complex equilibrium involving both monomeric and aggregated species. The chiral diamine ligand creates an asymmetric environment around the lithium center, leading to preferential approach of the electrophile from one face of the carbanion.

Computational studies have provided insights into the transition state geometries for different electrophile classes [15]. The models suggest that the (+)-enantiomer of sparteine, when coordinated to butyllithium, favors lithiation of the (S)-enantiomer of N-Boc piperazines. This preference arises from optimal orbital overlap in the transition state, minimizing steric interactions between the substrate and the chiral ligand.

The development of reaction condition optimization protocols has been crucial for achieving consistent results across different substrates and electrophiles [15] [16]. In situ ReactIR studies have revealed the time requirements for both lithiation and trapping events, showing remarkable differences in trapping rates depending on electrophile structure. These studies have led to the development of standardized protocols that maximize both yield and enantioselectivity.

| Electrophile Class | Optimal Temperature | Reaction Time | Typical Yield | Typical ee |

|---|---|---|---|---|

| Primary alkyl halides | −78°C | 30 min | 85-92% | 90-95% |

| Aromatic aldehydes | −78°C | 45 min | 78-88% | 88-94% |

| CO₂ | −78°C | 15 min | 82-89% | 89-93% |

Boc-Protection/Deprotection Dynamics in Piperazine Synthesis

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in piperazine synthesis, serving both as a directing group for lithiation reactions and as a means of nitrogen protection during multi-step synthetic sequences. Understanding the dynamics of Boc protection and deprotection is essential for developing efficient synthetic routes to (R)-1-Boc-3-propylpiperazine.

The installation of Boc protection on piperazine presents unique challenges due to the presence of two nitrogen atoms with similar basicities [17] [18]. Selective mono-protection requires careful control of reaction conditions to avoid over-protection while achieving acceptable yields. Traditional approaches using di-tert-butyl dicarbonate in the presence of base can lead to mixtures of mono- and diprotected products.

Recent methodological advances have addressed these selectivity issues through innovative approaches. Liang and coworkers developed a three-step synthesis starting from diethanolamine, involving chlorination, Boc protection, and ammonolysis cyclization [17] [19]. This approach circumvents the selectivity issues associated with direct piperazine protection by constructing the piperazine ring after Boc installation.

The synthetic protocol begins with the chlorination of diethanolamine using thionyl chloride, followed by Boc protection under basic conditions [19]. The key cyclization step involves treatment with aqueous ammonia at elevated temperature, leading to ring closure and formation of the desired N-Boc piperazine. This methodology achieves yields exceeding 93% with purities above 99%, making it suitable for large-scale industrial applications.

| Reaction Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chlorination | SOCl₂ | Reflux | 4.5 h | 95% |

| Boc Protection | Boc₂O | 25°C | 14 h | 92% |

| Cyclization | NH₃(aq) | 60°C | 3.5 h | 94% |

Alternative protection strategies have explored the use of acetic acid as a reaction medium for selective mono-protection [20]. This approach relies on the in situ generation of piperazine-1-ium cation, which reacts selectively with electrophilic reagents. The mono-protonation strategy represents the simplest synthetic method for protection compared to mono-benzylation or other protection approaches.

Deprotection of Boc groups from piperazine derivatives can be accomplished through several complementary methodologies. The classical approach involves treatment with trifluoroacetic acid (TFA), which proceeds through protonation of the carbamate oxygen followed by fragmentation to release the tert-butyl carbocation [21]. This methodology is exceptionally reliable and proceeds under mild conditions with complete conversion.

Recent developments have introduced alternative deprotection protocols that may offer advantages in specific synthetic contexts [22]. Treatment with oxalyl chloride in methanol provides a mild alternative to TFA-mediated deprotection, proceeding through a different mechanistic pathway. This method proves particularly effective for aromatic carbamates, especially those bearing electron-withdrawing groups.

The mechanism of oxalyl chloride-mediated deprotection involves attack of the weakly nucleophilic carbonyl oxygen on the electrophilic oxalyl chloride [22]. Electronic destabilization of the aryl carbamate by electron-withdrawing groups promotes cleavage, leading to enhanced reactivity compared to aliphatic systems. Kinetic studies reveal that reactions typically complete within 3 hours at room temperature for aromatic substrates.

Optimization of deprotection conditions requires consideration of substrate structure and functional group compatibility. Aromatic N-Boc groups generally deprotect more rapidly than aliphatic systems, with electron-withdrawing substituents accelerating the reaction rate [22]. Steric hindrance adjacent to the carbamate can significantly slow deprotection, requiring extended reaction times or elevated temperatures.

The development of protecting group strategies must also consider the overall synthetic efficiency and environmental impact. The Boc group offers several advantages, including stability under basic and neutral conditions, ease of installation, and reliable deprotection protocols [23]. The growing emphasis on green chemistry has led to investigations of more environmentally benign protection and deprotection methodologies.

Industrial applications of Boc-protected piperazines require consideration of scalability, cost-effectiveness, and waste minimization [17]. The methodology developed using diethanolamine as starting material addresses many of these concerns, providing a cost-effective route with mild reaction conditions and minimal waste generation. The high yields and purities achieved make this approach particularly attractive for pharmaceutical applications.

X-ray crystallography provides the most definitive method for determining absolute configuration and three-dimensional molecular architecture of chiral piperazine derivatives. The crystallographic analysis of (R)-1-Boc-3-propylpiperazine reveals critical structural parameters that define its stereochemical properties [1] [2] [3].

The compound typically crystallizes in the monoclinic space group P21, which is characteristic of chiral molecules lacking inversion symmetry [4] [5]. This space group accommodates the inherent chirality of the 3-propyl substituted piperazine ring while maintaining favorable crystal packing arrangements. The unit cell parameters reflect the molecular dimensions and intermolecular interactions present in the solid state.

The molecular geometry reveals a chair conformation for the piperazine ring, which represents the thermodynamically most stable arrangement [6] [7]. The propyl substituent preferentially adopts an equatorial orientation to minimize steric interactions with the Boc protecting group. This conformational preference is consistent with the (R)-configuration at the C-3 position, where the propyl group extends away from the nitrogen-bound Boc moiety.

Bond length analysis demonstrates the characteristic features of Boc-protected piperazines. The C-N bond connecting the piperazine nitrogen to the Boc carbonyl exhibits partial double bond character, with distances typically ranging from 1.350 to 1.360 Å [8] [9]. This shortened bond length reflects the conjugation between the nitrogen lone pair and the carbonyl π-system, which contributes to the restricted rotation observed in NMR studies.

The dihedral angles around the piperazine ring provide insight into the conformational rigidity imposed by the chiral center and the Boc protection. The N-C-C-N torsion angles deviate slightly from the ideal chair conformation due to the asymmetric substitution pattern, with the propyl-bearing carbon showing the most significant distortion [10] [11].

Nuclear Magnetic Resonance Spectroscopic Elucidation of Conformational Isomerism

Nuclear magnetic resonance spectroscopy serves as a powerful tool for investigating the dynamic conformational behavior of (R)-1-Boc-3-propylpiperazine in solution. The compound exhibits complex NMR behavior due to restricted rotation around the carbamate C-N bond and potential ring inversion processes [8] [9] [7].

Temperature-dependent ¹H NMR studies reveal the presence of conformational isomerism arising from hindered rotation of the Boc group. At low temperatures, the NMR spectrum displays distinct signals corresponding to different rotamers about the carbamate bond [10] [12] [11]. The restricted rotation results from the partial double bond character between the nitrogen and carbonyl carbon, creating an energy barrier to free rotation.

The coalescence behavior observed in variable temperature NMR experiments provides quantitative information about the activation barriers for conformational interconversion. For Boc-protected piperazines, coalescence temperatures typically range from 300-320 K in CDCl₃, corresponding to activation barriers (ΔG‡) of 60-65 kJ mol⁻¹ [10] [12] [11]. These values are consistent with other carbamate systems and reflect the significant electronic stabilization of the ground state rotamers.

The piperazine ring itself exhibits dynamic behavior, with potential for chair-chair interconversion. However, the presence of the chiral propyl substituent introduces asymmetry that can be detected through careful analysis of the NCH₂ proton signals [7] [10]. The axial and equatorial protons display distinct chemical shifts and coupling patterns that reflect the conformational preferences imposed by the substituents.

¹³C NMR spectroscopy provides complementary information about the conformational behavior. The carbonyl carbon of the Boc group appears as a characteristic signal around 155-158 ppm, while the piperazine carbons show temperature-dependent behavior consistent with dynamic averaging [13] [10].

Two-dimensional NMR techniques, including COSY and HSQC experiments, facilitate assignment of the complex multipicity patterns arising from the chiral center and conformational dynamics. These experiments are essential for establishing connectivity and stereochemical relationships within the molecule [9] [10].

Computational Modeling of Steric and Electronic Effects

Computational chemistry provides detailed insights into the electronic structure and conformational preferences of (R)-1-Boc-3-propylpiperazine that complement experimental observations. Density functional theory calculations using the B3LYP functional with extended basis sets offer reliable predictions of molecular properties and energetics [14] [15] [16].

The computational analysis reveals the electronic factors governing conformational stability and stereochemical preferences. The HOMO-LUMO gap of approximately 5.57 eV indicates good chemical stability and moderate reactivity [14] [15] [17]. The HOMO is primarily localized on the piperazine nitrogen atoms, while the LUMO involves the Boc carbonyl group, consistent with the nucleophilic character of the heterocycle.

Molecular electrostatic potential calculations demonstrate the distribution of electron density and identify regions of potential intermolecular interaction [18] [16] [17]. The nitrogen atoms exhibit negative electrostatic potential, confirming their basic character, while the carbonyl oxygen shows enhanced negative charge density due to the electron-withdrawing effect of the carbamate group.

Steric effects play a crucial role in determining the preferred conformation of the propyl substituent. Van der Waals calculations indicate that the equatorial orientation minimizes unfavorable interactions with the Boc group and adjacent ring substituents [19] [17]. The calculated molecular volume and surface area provide quantitative measures of the steric requirements for this substitution pattern.

The dipole moment of 3.84 Debye reflects the polar character introduced by the Boc protecting group and indicates potential for hydrogen bonding interactions in crystalline or solution environments [20] [17]. This polarity contributes to the compound's solubility characteristics and influences its behavior in various chemical environments.

Conformational energy profiles calculated through systematic rotation about key bonds reveal the barriers to rotation and the relative stabilities of different conformers [21] [19]. These calculations predict activation barriers consistent with experimental NMR observations and provide detailed mechanistic insight into the conformational interconversion processes.

Natural bond orbital analysis elucidates the electronic factors contributing to conformational preferences, including hyperconjugative interactions and charge delocalization effects [20]. The analysis reveals stabilizing interactions between the propyl substituent and the piperazine ring that favor the observed stereochemical arrangement.